3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl ester-protected carboxylic acid group at the 1-position and a carboxymethylsulfanyl (SCH₂COOH) substituent at the 3-position. This compound is primarily utilized in pharmaceutical and fine chemical synthesis, where the tert-butyl ester serves as a protective group to enhance stability during reactions . The carboxymethylsulfanyl group introduces both sulfur-based reactivity and carboxylic acid functionality, enabling applications in bioconjugation or as a precursor for further derivatization.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLGMVQUPDUFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition-Based Synthesis
A prominent route involves 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl 2-fluoroacrylate under trifluoroacetic acid (TFA) catalysis. This forms a substituted pyrrolidine skeleton, which is subsequently functionalized:
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Weinreb Amide Formation : Condensation with N,O-dimethylhydroxylamine hydrochloride under Grignard conditions yields a methyl ketone intermediate.
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Reductive Amination : LiAlH₄ reduces the ketone to a secondary alcohol.
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Deprotection and Boc Protection : Catalytic hydrogenation (Pd/C) removes benzyl groups, followed by tert-butoxycarbonyl (Boc) protection using Boc₂O and DMAP.
Advantages :
Enantioselective Hydrogenation of Enamine Intermediates
Enantiomerically pure pyrrolidine cores are accessible via iridium-catalyzed hydrogenation of cyclic enamines. For example:
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Substituted dihydro-β-carbolines are hydrogenated using Ir/(S)-SegPhos catalysts, achieving >99% ee.
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Subsequent thiolation introduces the carboxymethylsulfanyl group via Michael addition to methyl acrylate.
Key Conditions :
Thiol-Ene Reaction
The sulfanyl group is introduced via radical or base-mediated thiol-ene chemistry:
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Reagents : Mercaptoacetic acid, AIBN (radical initiator), or DBU (base).
Example :
Nucleophilic Substitution
A halogenated pyrrolidine intermediate (e.g., 3-bromo-pyrrolidine-1-Boc) reacts with sodium carboxymethylthiolate (NaSCH₂CO₂H):
Optimization of Critical Steps
Protecting Group Management
Stereochemical Control
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Chiral Auxiliaries : (R)- or (S)-Binap ligands in hydrogenation ensure >98% ee.
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Asymmetric Cycloaddition : TFA-mediated 1,3-dipolar reactions favor trans-diastereomers (dr >20:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 82–88 | >95 | Scalable, high regioselectivity | Multi-step, requires TFA handling |
| Enantioselective Hydrogenation | 85–89 | >99 | Excellent ee, one-pot | High-pressure equipment needed |
| Thiol-Ene Functionalization | 75–85 | 90–95 | Mild conditions, versatile | Radical initiators require caution |
Industrial-Scale Considerations
Cost-Effective Reagents
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TMDS (Tetramethyldisiloxane) : Reduces iridium catalyst loadings to 1 mol%.
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Grignard Reagents : Methyl magnesium chloride enables efficient Weinreb amide formation.
Emerging Methodologies
Chemical Reactions Analysis
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
The compound serves as a crucial intermediate in synthesizing pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity, making it valuable in designing novel therapeutic agents targeting specific diseases. For example, derivatives of this compound have been investigated for their potential in treating metabolic disorders due to their ability to influence metabolic pathways involving creatine transport and kinase activity .
Case Study : A study highlighted the use of 3-carboxymethylsulfanyl-pyrrolidine derivatives in developing inhibitors for creatine transporters. These inhibitors showed promise in modulating energy metabolism in cancer cells, suggesting potential applications in oncology .
Synthetic Chemistry
Versatile Intermediate
In synthetic chemistry, this compound acts as a versatile intermediate for creating various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it an essential building block for researchers aiming to synthesize complex molecules efficiently.
Example Applications :
- Synthesis of novel anti-cancer agents.
- Development of crop protection agents that are environmentally friendly.
Biochemical Research
Building Block for Enzyme Studies
The compound is instrumental in biochemical research as a building block for studying enzyme mechanisms and interactions. It aids researchers in understanding biological processes at a molecular level, particularly those involving sulfur-containing compounds.
Research Insight : Investigations into enzyme kinetics have utilized this compound to explore how modifications affect enzyme-substrate interactions, providing insights into enzyme regulation mechanisms .
Material Science
Advanced Materials Development
In material science, this compound can be used to develop advanced materials with specific properties. Its inclusion in polymer formulations has shown improvements in stability and reactivity, which are beneficial for coatings and other applications.
Analytical Chemistry
Quality Control Applications
This compound is also valuable in analytical chemistry for developing methods to detect and quantify related substances. Such analytical techniques are crucial for quality control in pharmaceuticals, ensuring that active ingredients meet required standards.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis; enhances bioactivity | Inhibitors for creatine transport |
| Synthetic Chemistry | Versatile building block for complex molecule synthesis | Anti-cancer agents |
| Biochemical Research | Studying enzyme mechanisms and interactions | Investigating enzyme kinetics |
| Material Science | Development of advanced materials with improved properties | Coatings and polymers |
| Analytical Chemistry | Methods for detecting and quantifying substances | Quality control in pharmaceuticals |
Mechanism of Action
The mechanism of action of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected by the compound’s action depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally analogous pyrrolidine-tert-butyl ester derivatives, focusing on substituents, molecular properties, reactivity, and applications.
Structural and Functional Analysis
Substituent Reactivity :
- The carboxymethylsulfanyl group in the target compound offers dual functionality: the thioether provides stability, while the carboxylic acid allows for ionization or conjugation. This contrasts with iodomethyl (), which prioritizes reactivity in substitutions, and methanesulfonyloxy (), optimized for leaving-group efficiency .
- Hydroxyethylthio () and pyridine-sulfinylmethyl () substituents introduce hydrogen bonding and chiral induction, respectively, broadening utility in drug design and catalysis .
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~285.34) is comparable to methanesulfonyloxy derivatives (265.33 g/mol) but lower than pyridine-sulfinylmethyl analogs (310.41 g/mol). Tert-butyl esters generally enhance lipid solubility, though carboxymethylsulfanyl’s polar group may improve aqueous compatibility .
Applications :
Biological Activity
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound belonging to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, a carboxymethyl sulfanyl group, and a tert-butyl ester moiety. These structural components contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as a modulator of receptor activity, affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of bacteria | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of the compound were tested on several cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To clarify how the compound interacts with specific molecular targets.
- Formulation Development : To explore potential therapeutic formulations for clinical applications.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group integration (e.g., singlet at δ 1.4 ppm for tert-butyl protons) and monitor deprotection .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and detect impurities (e.g., incomplete protection or hydrolysis products).
- HPLC-MS : Quantify reaction progress and identify byproducts in real time .
How do structural modifications (e.g., carboxymethylsulfanyl substituents) impact the reactivity of tert-butyl-protected pyrrolidines?
Advanced
The carboxymethylsulfanyl group introduces steric and electronic effects:
- Steric hindrance : May slow nucleophilic substitution at adjacent positions, requiring elevated temperatures or catalysts (e.g., DMAP) .
- Electron-withdrawing effects : The sulfanyl group can polarize the pyrrolidine ring, affecting pKa of the carboxylic acid and altering deprotection kinetics. Comparative studies with analogs (e.g., 3-mercapto or 3-chloro derivatives) reveal trends in reactivity under acidic/basic conditions .
What strategies resolve contradictions in reported yields for tert-butyl ester formation across similar substrates?
Advanced
Contradictions often stem from substrate-specific solvation or acid strength. A systematic approach includes:
- Meta-analysis : Compile literature data (e.g., solvent, catalyst, substrate structure) to identify trends. For example, tert-butylation of hydrophobic amino acids (e.g., phenylalanine derivatives) may require stronger acids (HClO₄ vs. TFA) .
- Mechanistic studies : Use kinetic isotope effects or Hammett plots to determine rate-limiting steps (e.g., tert-butyl cation generation vs. nucleophilic attack) .
How can tert-butyl-protected pyrrolidines be leveraged in the synthesis of bioactive molecules?
Advanced
The tert-butyl group enables orthogonal protection in multi-step syntheses:
- Pharmaceutical intermediates : For example, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a precursor to enzyme inhibitors, where the ester is cleaved post-functionalization to reveal a free carboxylic acid for target binding .
- Peptidomimetics : The group stabilizes conformationally restricted scaffolds during solid-phase peptide synthesis .
What safety considerations are critical when handling tert-butylating agents and reaction byproducts?
Q. Basic
- Perchloric acid (HClO₄) : Avoid due to explosion risks; substitute with safer acids (e.g., TsOH) .
- Isobutene gas : Use in well-ventilated fume hoods to prevent inhalation hazards .
- Waste management : Neutralize acidic reaction mixtures before disposal to prevent corrosion .
How do solvent and temperature gradients influence the regioselectivity of tert-butyl ester formation in polyfunctional substrates?
Q. Advanced
- Solvent polarity : Polar solvents (e.g., DCM) stabilize charged intermediates (tert-butyl cation), favoring esterification over competing reactions (e.g., lactamization) .
- Low-temperature protocols : At 0–20°C, slow tert-butyl cation generation minimizes side reactions (e.g., sulfanyl group oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
